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Introduction

2'-Deoxyinosine (dI) is a naturally occurring nucleoside containing the base hypoxanthine.[1] In

the realm of synthetic oligonucleotides, it serves as a crucial building block, often referred to as

a "universal base."[1] This is due to its ability to pair with all four standard DNA bases (A, C, G,

and T), a property that makes it invaluable for applications involving degenerate primers and

probes, such as in gene sequencing and cloning.[1] The successful incorporation of 2'-

deoxyinosine into a growing oligonucleotide chain via automated solid-phase synthesis

requires its conversion into a phosphoramidite derivative.

The synthesis of 2'-Deoxyinosine phosphoramidite is a two-step process that involves the

protection of the 5'-hydroxyl group, followed by the phosphitylation of the 3'-hydroxyl group.

Unlike other purine nucleosides like deoxyadenosine and deoxyguanosine, 2'-deoxyinosine

does not have an exocyclic amine group, thus simplifying the synthesis by eliminating the need

for base protection. This document provides detailed protocols for the synthesis, purification,

and characterization of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyinosine-3'-[(2-cyanoethyl)-(N,N-

diisopropyl)]-phosphoramidite.

Chemical Synthesis Pathway
The overall synthesis transforms the commercially available 2'-deoxyinosine into the desired

phosphoramidite building block ready for oligonucleotide synthesis. The process involves two

key transformations:
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5'-O-Tritylation: The primary 5'-hydroxyl group of 2'-deoxyinosine is selectively protected with

a 4,4'-dimethoxytrityl (DMT) group. This acid-labile group is essential for automated DNA

synthesis, as its removal activates the 5'-position for the next coupling cycle.[2]

3'-O-Phosphitylation: The 3'-hydroxyl group of the DMT-protected nucleoside is reacted with

a phosphitylating agent to introduce the reactive phosphoramidite moiety. This group,

protected by a β-cyanoethyl ester, will form the internucleotide phosphite triester linkage

during oligonucleotide synthesis.[3]

Step 1: 5'-O-Tritylation Step 2: 3'-O-Phosphitylation

2'-Deoxyinosine 5'-O-DMT-2'-deoxyinosine

  DMT-Cl,
  Pyridine   2'-Deoxyinosine

Phosphoramidite

  (iPr2N)2P(OCE) or
  ClP(OCE)(NiPr2),

  DIPEA  

Click to download full resolution via product page

Figure 1: Chemical pathway for the synthesis of 2'-Deoxyinosine phosphoramidite.

Experimental Protocols
Extreme care must be taken to ensure all glassware is oven-dried and reactions are performed

under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents, as

phosphoramidites are sensitive to moisture.[4]

Protocol 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-
deoxyinosine
This procedure details the selective protection of the 5'-hydroxyl group.

Materials and Reagents:

2'-Deoxyinosine

4,4'-Dimethoxytrityl chloride (DMT-Cl)

Anhydrous Pyridine
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Dichloromethane (DCM), anhydrous

Methanol (MeOH)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Ethyl acetate, Hexanes, Triethylamine (TEA) for chromatography

Round-bottom flask, magnetic stirrer, argon/nitrogen line, separatory funnel

Procedure:

Dissolve 2'-deoxyinosine (1.0 eq) in anhydrous pyridine in a round-bottom flask under an

inert atmosphere.

Cool the solution to 0°C in an ice bath.

Add DMT-Cl (approx. 1.1 eq) portion-wise over 15-20 minutes while stirring.

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, quench it by adding a few milliliters of cold methanol and stir

for 15 minutes.

Remove the pyridine under reduced pressure (rotary evaporation).

Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the

crude product.
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Purify the crude product by silica gel column chromatography. The column should be packed

in a hexanes/ethyl acetate mixture containing 0.5-1% triethylamine to prevent detritylation.

Elute with a gradient of ethyl acetate in hexanes.

Combine the fractions containing the pure product (identified by TLC), evaporate the solvent,

and dry under high vacuum to yield 5'-O-DMT-2'-deoxyinosine as a white foam. A typical

yield for this reaction is high, often in the range of 85-98%.[5]

Protocol 2: Synthesis of 5'-O-DMT-2'-deoxyinosine-3'-CE
Phosphoramidite
This procedure converts the 5'-protected nucleoside into the final phosphoramidite product.

Materials and Reagents:

5'-O-DMT-2'-deoxyinosine (from Protocol 1)

Dichloromethane (DCM), anhydrous

N,N-Diisopropylethylamine (DIPEA), anhydrous

Phosphitylating Agent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or

bis(diisopropylamino)(2-cyanoethoxy)phosphine

Ethyl acetate, Hexanes, Triethylamine (TEA) for workup and chromatography

Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous Na₂SO₄

Silica gel for column chromatography

Procedure:

Dissolve the dried 5'-O-DMT-2'-deoxyinosine (1.0 eq) in anhydrous DCM in a flask under an

inert atmosphere.

Add anhydrous DIPEA (approx. 2.5 eq) and stir for 5 minutes at room temperature.

Slowly add the phosphitylating agent (approx. 1.2 eq) dropwise via syringe.
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Stir the reaction at room temperature for 1-2 hours. Monitor the reaction to completion by

TLC or ³¹P NMR.[6]

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purify the crude product immediately by flash column chromatography on silica gel. The

column and eluent must be treated with triethylamine (typically 1-3% v/v) to neutralize the

acidic silica and prevent product degradation.[3][6] Elute with a suitable gradient of ethyl

acetate in hexanes.

Combine pure fractions, evaporate the solvent, and dry under high vacuum for several hours

to yield the final phosphoramidite as a crisp white foam. The product should be stored at

-20°C under an inert atmosphere. Typical yields range from 70% to 95%.[5][7]
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Figure 2: Workflow for the synthesis and purification of 2'-Deoxyinosine phosphoramidite.
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Data Presentation
Quantitative Data Summary
The following tables summarize the key reaction parameters and expected analytical data for

the synthesized compounds.

Table 1: Summary of Reaction Conditions

Step Reaction

Key
Reagents
(Equivale
nts)

Solvent Temp. Time
Typical
Yield

1

5'-O-
Tritylatio
n

2'-
Deoxyino
sine
(1.0)DMT-
Cl (1.1)

Pyridine 0°C to RT 2-4 h 85-98%[5]

| 2 | 3'-O-Phosphitylation | 5'-O-DMT-dI (1.0)Phosphitylating Agent (1.2)DIPEA (2.5) | DCM | RT

| 1-2 h | 70-95%[5][7] |

Table 2: Expected Characterization Data for Final Product

Property Value

Chemical Formula C₄₀H₄₇N₆O₇P[8][9]

Molecular Weight 754.83 g/mol [8][9]

Appearance White, crisp foam

³¹P NMR (CDCl₃)
δ ≈ 149-150 ppm (two signals for

diastereomers)[3][5][10][11]

Purity (³¹P NMR) ≥98%[10]

| Storage | -20°C, under inert gas (Argon) |
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Note: ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for assessing the

purity of phosphoramidites. The presence of two distinct peaks around 149-150 ppm is

characteristic of the two diastereomers formed due to the chiral phosphorus(III) center.[3][10]

[11] Signals corresponding to P(V) species (hydrolysis/oxidation products) typically appear

between -25 and 99 ppm and should be minimal (<1-2%).[10][12]

Application in Automated Oligonucleotide Synthesis
The synthesized and purified 2'-Deoxyinosine phosphoramidite is dissolved in anhydrous

acetonitrile to a specific concentration (e.g., 0.1 M) and installed on an automated DNA

synthesizer.[4] The synthesizer incorporates the nucleoside into the growing oligonucleotide

chain, which is bound to a solid support (e.g., controlled pore glass), through a four-step cycle.

De-blocking (Detritylation): The 5'-DMT group of the support-bound nucleoside is removed

with a mild acid (e.g., trichloroacetic acid in DCM), exposing the 5'-hydroxyl group for the

next reaction.[2]

Coupling: The 2'-Deoxyinosine phosphoramidite is activated by a catalyst (e.g., tetrazole or

4,5-dicyanoimidazole) and reacts with the free 5'-hydroxyl group of the growing chain.[2]

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from

participating in subsequent cycles, thus minimizing the formation of deletion mutations.[2]

Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized to a

stable phosphate triester using an iodine/water solution.[2]

This cycle is repeated until the desired oligonucleotide sequence is fully assembled.
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Figure 3: The four-step cycle of automated solid-phase oligonucleotide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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